4-Undecenal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
160321-33-5 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
undec-4-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-8,11H,2-6,9-10H2,1H3 |
InChI Key |
QGNDNDFXCNBMKI-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CCCC=O |
Canonical SMILES |
CCCCCCC=CCCC=O |
Synonyms |
4-Undecenal |
Origin of Product |
United States |
Scientific Research Applications
Pheromone Communication in Drosophila melanogaster
One of the most notable applications of Z4-11Al is its role as a female sex pheromone in Drosophila melanogaster. Research indicates that this compound mediates flight attraction and courtship behavior in male flies.
- Mechanism of Action : Z4-11Al is detected by olfactory receptors (specifically Or69a) in male flies, which triggers courtship behaviors upon exposure to this pheromone. Studies show that experienced males exhibit a significant courtship response when exposed to Z4-11Al, while naive males do not respond similarly .
Table 1: Summary of Behavioral Responses to Z4-11Al
Implications for Speciation and Mate Recognition
The specificity of Z4-11Al in mate recognition suggests its evolutionary significance in reproductive isolation and speciation. The pheromone's unique chemical signature allows for species-specific communication, which is crucial for maintaining genetic diversity within populations .
Attractiveness to Beneficial Insects
Z4-11Al has been investigated for its potential use in agricultural pest management, particularly as an attractant for beneficial insects that can help control pest populations.
- Case Study : Research indicates that the application of Z4-11Al can attract natural predators or parasitoids of agricultural pests, thereby enhancing biological control strategies .
Table 2: Efficacy of Z4-11Al as an Attractant
| Insect Species | Target Pest | Attraction Level | Reference |
|---|---|---|---|
| Predatory Wasps | Various pests | High | |
| Parasitic Flies | Fruit flies | Moderate |
Toxicological Considerations
While exploring the applications of Z4-11Al, it is essential to consider its safety profile and potential toxicity. Studies have shown varying levels of dermal irritation and toxicity depending on concentration and exposure duration.
Toxicity Studies
Research indicates that Z4-11Al exhibits low acute toxicity but can cause skin irritation under specific conditions.
Table 3: Toxicity Data for Z4-11Al
Preparation Methods
Table 1: Hydroformylation Parameters and Outcomes
| Parameter | Value |
|---|---|
| Catalyst | Rhodium on silica |
| Temperature | 80°C |
| Pressure | 40 bar |
| Diene Conversion | 30% |
| Monoaldehyde Yield | 80% (A:B = 6:4) |
| By-products | Oligomers, unreacted diene |
The regioselectivity of hydroformylation is influenced by the steric and electronic properties of the catalyst. Heterogeneous rhodium catalysts favor terminal aldehyde formation, suggesting that targeting internal positions like C4 would require tailored ligands or modified substrates.
Synthesis from 4-Undecene, 1,1-Dimethoxy-, (Z)-
ChemicalBook lists 4-Undecenal, (Z)- as a derivative of 4-Undecene, 1,1-dimethoxy-, (Z)- (9CI). This method involves oxidative cleavage of the dimethoxy group to yield the aldehyde.
Challenges in Stereochemical Control
The (Z)-configuration of the starting material is critical for preserving stereochemistry in the final product. Competing pathways, such as epoxidation or dihydroxylation during oxidation, could lead to by-products. Ensuring mild reaction conditions and selective catalysts is essential.
Stereoselective Synthesis via Haloallylation and Dichlorination
The Journal of Organic Chemistry outlines methods for synthesizing chlorosulfolipids, which involve stereospecific dichlorination and haloallylation. These techniques are adaptable to this compound synthesis.
Anti-Dichlorination of Allylic Alcohols
Treatment of (Z)-allylic alcohols with molecular chlorine and EtNCl yields anti-dichloro intermediates. Subsequent oxidation with Dess–Martin periodinane produces α,β-dichloroaldehydes, which can be reduced to aldehydes.
Equation 1: Anti-Dichlorination and Oxidation
Haloallylation for Chain Elongation
Haloallylation of dichloroaldehydes with crotyl boranes introduces additional carbon units while maintaining stereochemistry. This method achieves up to 95:5 diastereomeric ratios when silyl-protecting groups are used.
| Fatty Acid | Hydroperoxide Position | Aldehyde Product |
|---|---|---|
| Linoleic acid | 13-OOH | 2-Undecenal |
| Oleic acid | 8-OOH | 1-Decene |
Industrial and Laboratory-Scale Considerations
Q & A
Q. What are the primary analytical methods for identifying and quantifying 4-Undecenal in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying this compound due to its sensitivity to volatile organic compounds. For quantification, internal standards (e.g., deuterated analogs) should be used to correct for matrix effects. Fourier-transform infrared spectroscopy (FTIR) can supplement structural validation by identifying aldehyde functional groups (C=O stretch at ~1720 cm⁻¹). Researchers must optimize column polarity and temperature gradients to resolve this compound from structurally similar aldehydes .
Q. How does pH influence the stability of this compound in aqueous solutions?
Experimental design should involve incubating this compound in buffered solutions across a pH range (e.g., 2–10) and measuring degradation via UV-Vis spectroscopy (λ_max ~270 nm for conjugated aldehydes). Stability is typically lowest under alkaline conditions due to nucleophilic attack on the aldehyde group. Include kinetic studies (zero-/first-order models) to calculate half-lives and identify degradation products via LC-MS .
Q. What synthetic routes are effective for producing high-purity this compound?
The Wittig reaction between nonanal and ethylidene triphenylphosphorane is a common method. Key parameters include stoichiometric control of the ylide and inert atmosphere to prevent oxidation. Post-synthesis purification via fractional distillation (boiling point ~230°C) or silica gel chromatography (hexane:ethyl acetate eluent) ensures >95% purity. NMR (¹H and ¹³C) should confirm the absence of α,β-unsaturated byproducts .
Advanced Research Questions
Q. How can molecular docking studies elucidate this compound’s interaction with biological targets (e.g., enzymes)?
Using software like AutoDock Vina, dock this compound into protein active sites (e.g., MMP-9 in ) with grid parameters centered on known catalytic residues (x = 34.394, y = -44.313, z = 37.396). Analyze binding energy (ΔG ≤ -3.6 kcal/mol indicates favorable interaction) and hydrogen bonding (e.g., with Arg399 in Citronellal-binding proteins). Validate predictions with in vitro assays, such as fluorescence quenching or surface plasmon resonance .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Contradictions may arise from variability in assay conditions (e.g., cell lines, solvent carriers). Perform meta-analyses to identify confounding variables, then design controlled experiments isolating factors like concentration ranges (0.1–100 µM) and exposure times. Use statistical tools (ANOVA, t-tests) to compare datasets and assess reproducibility. Cross-reference with structural analogs (e.g., Citronellal) to infer structure-activity relationships .
Q. What experimental strategies optimize this compound’s selectivity in catalytic hydrogenation reactions?
Employ transition-metal catalysts (e.g., Pd/C or Raney Ni) under controlled H₂ pressure (1–5 atm). Monitor reaction progress via GC to minimize over-reduction to undecanol. Solvent choice (e.g., ethanol vs. toluene) impacts selectivity—polar solvents stabilize intermediates. Kinetic isotope effects (KIE) studies can elucidate mechanistic pathways .
Q. How do environmental factors (temperature, light) affect this compound’s volatility in fragrance applications?
Design accelerated stability studies using thermogravimetric analysis (TGA) to measure evaporation rates at 25–50°C. Light exposure tests (UV-A/UV-B lamps) quantify photooxidation products. Data should be modeled using Arrhenius equations to predict shelf-life under storage conditions .
Methodological Considerations
Q. What statistical approaches are suitable for analyzing dose-response data in this compound toxicity studies?
Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. Bootstrap resampling (≥1000 iterations) quantifies confidence intervals. For heterogeneous data, apply mixed-effects models to account for batch variability. Report effect sizes (Cohen’s d) to contextualize biological significance .
Q. How can researchers ensure data reproducibility in this compound synthesis?
Adopt open-science practices: publish detailed protocols (e.g., molar ratios, catalyst loadings) and raw spectral data. Use QbD (Quality by Design) principles to define critical process parameters (CPPs) and validate via robustness testing (±10% variation in inputs). Collaborative trials across labs can identify systemic biases .
Q. What computational tools predict this compound’s environmental fate and ecotoxicity?
EPI Suite and TEST (Toxicity Estimation Software Tool) estimate properties like biodegradation (BIOWIN model) and aquatic toxicity (LC₅₀ for fish). Molecular dynamics simulations (GROMACS) model interactions with lipid bilayers to infer bioaccumulation potential. Validate with experimental OECD 301F biodegradability tests .
Data Presentation and Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
